(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone
Description
This compound is a piperazine-based methanone derivative featuring a 1-(3,4-difluorophenyl)-tetrazole moiety linked via a methyl group to the piperazine ring and a 4-fluorophenyl ketone group. Its structural complexity arises from the strategic placement of fluorine atoms and heterocyclic systems, which are critical for modulating biological activity and physicochemical properties. Piperazine derivatives are well-documented in medicinal chemistry for their versatility in drug design, particularly in central nervous system (CNS) and anticancer therapeutics .
Properties
IUPAC Name |
[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-14-3-1-13(2-4-14)19(29)27-9-7-26(8-10-27)12-18-23-24-25-28(18)15-5-6-16(21)17(22)11-15/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFKYGLMPFNTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features several notable structural components:
- Tetrazole Ring : A five-membered heterocyclic structure known for its ability to mimic carboxylic acids and participate in hydrogen bonding.
- Piperazine Moiety : A six-membered ring that often enhances the biological activity of compounds by improving solubility and receptor interactions.
- Fluorinated Phenyl Groups : The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which are critical for drug design.
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The tetrazole ring and piperazine group are crucial for binding to these targets, potentially modulating their activity. Computational models suggest that this compound may act as an inhibitor or modulator in pathways related to inflammation and pain management.
Pharmacological Properties
Research indicates that compounds with similar structural features often exhibit a range of pharmacological activities:
- Anti-inflammatory Activity : The tetrazole and piperazine functionalities correlate with enhanced bioactivity against inflammatory pathways. In vitro studies have shown promising results in reducing inflammatory markers.
- Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines. Compounds with similar structures have demonstrated effectiveness against BRAF(V600E) and EGFR mutations, which are significant in cancer treatment .
- CNS Activity : There is evidence suggesting potential neuropharmacological effects, possibly through modulation of neurotransmitter systems, including dopamine and serotonin pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- In Vitro Antiproliferative Activity : A study evaluating the antiproliferative effects of similar piperazine derivatives found significant cytotoxicity against human cancer cell lines using the MTT assay. The results indicated that modifications in substituents could lead to enhanced activity .
- Mechanistic Studies : Research on bis(4-fluorophenyl)methyl)piperazines highlighted their interaction with sigma receptors, which are implicated in various neurological disorders. This suggests a potential role for the compound in treating conditions such as depression or anxiety .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that variations in the fluorinated groups can significantly affect the binding affinity and biological activity of tetrazole-containing compounds. This information is crucial for optimizing drug candidates for specific therapeutic targets .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antibacterial properties, particularly against resistant strains of bacteria. The tetrazole moiety is known for its potential to interact with bacterial enzymes, which could inhibit their function and lead to bacterial cell death.
- Anticancer Activity : Research has suggested that derivatives of piperazine can exhibit anticancer effects. The presence of the fluorophenyl group may enhance the compound's ability to penetrate cellular membranes and interact with cancer cell pathways .
- Neuropharmacological Effects : Compounds containing piperazine structures have been studied for their effects on the central nervous system. This compound may have implications in treating neurological disorders by modulating neurotransmitter systems .
Case Study 1: Antibacterial Activity
A study published in a peer-reviewed journal highlighted the antibacterial efficacy of related tetrazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized in vitro assays to demonstrate that modifications to the tetrazole structure significantly enhanced antibacterial activity, suggesting that similar modifications could be explored for (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone .
Case Study 2: Anticancer Potential
Another research article focused on the anticancer properties of piperazine derivatives. The findings indicated that compounds with a similar structure inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms. This suggests that this compound could be further investigated for its potential as an anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated using ChemDraw.
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP): Target Compound: Estimated LogP ~3.2 (fluorine atoms reduce hydrophobicity compared to non-fluorinated analogs). Thienyl Analog : LogP ~3.8 (thienyl increases lipophilicity). Furan Derivative : LogP ~2.9 (polar furan improves aqueous solubility).
- Metabolic Stability :
Critical Research Findings
Fluorine Substitution: The 3,4-difluorophenyl group in the target compound provides a balance between lipophilicity and electronic effects, enhancing binding to aromatic-rich binding pockets compared to mono-fluorinated analogs .
Heterocycle Impact : Replacing tetrazole with triazole (as in ) alters hydrogen-bonding capacity and target specificity, with triazoles favoring kinase inhibition .
Linker Flexibility: Methyl-piperazine linkers (target compound, ) improve conformational adaptability over rigid ethanone linkers (e.g., ), aiding in target engagement .
Synthetic Challenges: Multi-fluorinated analogs require stringent anhydrous conditions to prevent defluorination, as noted in .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the tetrazole ring via [2+3] cycloaddition between 3,4-difluorophenyl azide and a nitrile precursor under microwave or thermal conditions .
- Step 2: Alkylation of the tetrazole nitrogen using a chloromethyl intermediate to introduce the piperazine moiety. Piperazine derivatives are often prepared via nucleophilic substitution under inert atmospheres (e.g., N₂) .
- Step 3: Coupling the piperazine-tetrazole intermediate with 4-fluorobenzoyl chloride via a nucleophilic acyl substitution reaction. Optimize yields by controlling stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to piperazine) and using catalysts like DMAP .
Key Optimization Parameters: - Temperature (60–80°C for acylations), solvent polarity (e.g., DMF for polar intermediates), and reaction time (monitored via TLC/HPLC) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR to confirm fluorinated substituents; ¹H/¹³C NMR for piperazine and tetrazole ring connectivity .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and intermolecular packing (e.g., C–H···F interactions observed in similar fluorinated compounds) .
- HPLC-PDA: Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .
Basic: How does the compound’s stability vary under different storage and experimental conditions?
Answer:
- Thermal Stability: Decomposition observed above 150°C via TGA-DSC; store at 2–8°C in amber vials to prevent photodegradation .
- Solvent Compatibility: Stable in DMSO and DMF for >72 hours at 25°C; avoid aqueous buffers with pH >8 due to tetrazole ring hydrolysis .
- Light Sensitivity: UV-Vis studies show degradation under direct UV light (λ = 254 nm); use light-protected containers .
Advanced: How do intermolecular interactions influence the crystal packing and solubility of this compound?
Answer:
- Crystal Packing: X-ray studies of analogous compounds reveal C–H···π (tetrazole-to-fluorophenyl) and F···F interactions, which reduce solubility in nonpolar solvents . Hirshfeld surface analysis quantifies these interactions (e.g., 12% F···H contacts in similar structures) .
- Solubility Enhancement: Co-crystallization with β-cyclodextrin or use of surfactants (e.g., Tween-80) disrupts packing, improving aqueous solubility by 3–5 fold .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound in biological studies?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace 3,4-difluorophenyl with 4-fluorophenyl) and assess changes in receptor binding via radioligand assays .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with targets like GPCRs or kinases. Key residues (e.g., Lys232 in kinase X) form hydrogen bonds with the tetrazole .
- Pharmacophore Mapping: Overlay active/inactive analogs to identify essential moieties (e.g., tetrazole’s role in H-bond acceptor activity) .
Advanced: How can computational methods predict metabolic pathways and potential toxicophores?
Answer:
- Metabolism Prediction: Software like Schrödinger’s MetaSite identifies likely cytochrome P450 oxidation sites (e.g., piperazine N-methyl group) .
- Toxicophore Screening: QSAR models flag tetrazole rings for potential hepatotoxicity; mitigate via structural rigidification (e.g., incorporating sp³-hybridized carbons) .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines: HEK293 vs. CHO; IC₅₀ variations due to ATP concentrations in kinase assays) .
- Control Standardization: Replicate studies using reference compounds (e.g., staurosporine for kinase inhibition) to validate experimental setups .
- Meta-Analysis: Use tools like RevMan to statistically aggregate data from disparate studies, identifying outliers via funnel plots .
Advanced: What methodologies assess the compound’s environmental impact and degradation products?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
